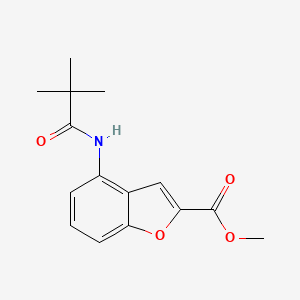

Methyl 4-pivalamidobenzofuran-2-carboxylate

CAS No.:

Cat. No.: VC15808284

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO4 |

|---|---|

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | methyl 4-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C15H17NO4/c1-15(2,3)14(18)16-10-6-5-7-11-9(10)8-12(20-11)13(17)19-4/h5-8H,1-4H3,(H,16,18) |

| Standard InChI Key | SGPQCILCAVDSEP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(=O)NC1=C2C=C(OC2=CC=C1)C(=O)OC |

Introduction

Methyl 4-pivalamidobenzofuran-2-carboxylate is a chemical compound that has garnered attention in various fields of organic chemistry and pharmaceutical research. Despite its specific applications and properties being less documented compared to other compounds, it is essential to explore its structure, synthesis, and potential uses based on available data and related research findings.

Synthesis and Preparation

The synthesis of Methyl 4-pivalamidobenzofuran-2-carboxylate typically involves multi-step organic reactions. While specific synthesis protocols are not widely documented, it is likely that the process involves the formation of the benzofuran ring followed by the introduction of the pivalamide and methyl ester groups through appropriate functional group transformations.

Potential Applications

Methyl 4-pivalamidobenzofuran-2-carboxylate may have applications in pharmaceutical research due to its structural similarity to compounds known for biological activity. The benzofuran core is found in various biologically active molecules, suggesting potential uses in drug development or as an intermediate in organic synthesis.

Research Findings and Challenges

Despite its potential, there is a lack of detailed research findings specifically on Methyl 4-pivalamidobenzofuran-2-carboxylate. This gap highlights the need for further investigation into its properties and applications. Challenges include the development of efficient synthesis methods and the exploration of its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume